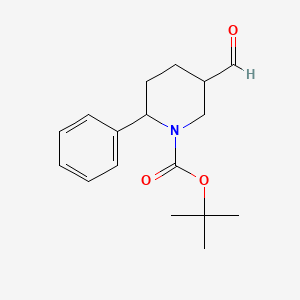
Tert-butyl 5-formyl-2-phenylpiperidine-1-carboxylate
Cat. No. B8653418
M. Wt: 289.4 g/mol
InChI Key: KYWMLIOJOANECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09006268B2
Procedure details


To a solution of oxalyl chloride (15.44 ml, 2 M in DCM, 30.9 mmol) in DCM (100 ml) was added DMSO (4.38 ml, 61.8 mmol) at −78° C. The mixture was stirred at −78° C. for 5 min. Followed by the addition of tert-butyl-5-(hydroxymethyl)-2-phenylpiperidine-1-carboxylate (3.6 g, 12.35 mmol) in DCM (10 mL). The resulting mixture was stirred at −78° C. for 15 min, then triethyl amine (13.78 ml, 99 mmol) was added. The mixture was warmed up to 0° C., quenched with NH4Cl aqueous, and diluted with ether. The organic layer was separated, washed with brine, dried over MgSO4, filtered and concentrated in vacuo. The resulting crude product was directly used in the next step.



Name
tert-butyl-5-(hydroxymethyl)-2-phenylpiperidine-1-carboxylate
Quantity
3.6 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[C:11]([O:15][C:16]([N:18]1[CH2:23][CH:22]([CH2:24][OH:25])[CH2:21][CH2:20][CH:19]1[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[O:17])([CH3:14])([CH3:13])[CH3:12].C(N(CC)CC)C>C(Cl)Cl>[CH:24]([CH:22]1[CH2:23][N:18]([C:16]([O:15][C:11]([CH3:14])([CH3:12])[CH3:13])=[O:17])[CH:19]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:20][CH2:21]1)=[O:25]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.44 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
4.38 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
tert-butyl-5-(hydroxymethyl)-2-phenylpiperidine-1-carboxylate
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCC(C1)CO)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
13.78 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at −78° C. for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at −78° C. for 15 min
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed up to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with NH4Cl aqueous
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)C1CCC(N(C1)C(=O)OC(C)(C)C)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
